molecular formula C16H16O3 B6397150 3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid CAS No. 1261985-21-0

3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6397150
CAS No.: 1261985-21-0
M. Wt: 256.30 g/mol
InChI Key: BCGGOFFJSJDDNH-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a dimethylphenyl group and a methoxybenzoic acid moiety

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-4-6-15(11(10)2)12-7-13(16(17)18)9-14(8-12)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGGOFFJSJDDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688938
Record name 5-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-21-0
Record name 5-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylboronic acid and 5-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired 3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid in high purity.

Chemical Reactions Analysis

3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid can be compared with other similar compounds such as:

    3-(2,3-Dimethylphenyl)-4-methoxybenzoic acid: This compound has a similar structure but with the methoxy group at a different position on the benzoic acid ring.

    3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

    3-(2,3-Dimethylphenyl)-5-chlorobenzoic acid:

The uniqueness of 3-(2,3-Dimethylphenyl)-5-methoxybenzoic acid lies in its specific substitution pattern and the presence of both dimethylphenyl and methoxybenzoic acid moieties, which confer distinct chemical and physical properties.

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